Product packaging for 8-(Trifluoromethyl)quinolin-3-ol(Cat. No.:CAS No. 1261489-93-3)

8-(Trifluoromethyl)quinolin-3-ol

Cat. No.: B1474288
CAS No.: 1261489-93-3
M. Wt: 213.16 g/mol
InChI Key: QCSXDNLSKDXEOX-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinolin-3-ol (CAS 1261489-93-3) is an organic compound with the molecular formula C 10 H 6 F 3 NO and a molecular weight of 213.16 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at room temperature . This compound belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The quinoline core is a common structural motif in many pharmacologically active substances, and the introduction of a trifluoromethyl (CF 3 ) group at the 8-position is a common strategy in drug design. The CF 3 group can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and overall binding affinity to biological targets . The specific placement of the hydroxyl group at the 3-position of the quinoline ring creates a distinct pharmacophore for researchers to investigate. As a building block, this compound is valuable for the synthesis and exploration of novel molecules with potential biological activity. Quinoline derivatives are extensively researched for a broad spectrum of applications, including as antibacterial , antituberculosis , antimalarial , and antiviral agents . The presence of both nitrogen and oxygen heteroatoms provides potential binding sites for metal coordination, making it a candidate for the development of metal complexes with enhanced or novel biological properties . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and to conduct a comprehensive risk assessment prior to use. Refer to the Safety Data Sheet for detailed hazard and precautionary information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F3NO B1474288 8-(Trifluoromethyl)quinolin-3-ol CAS No. 1261489-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethyl)quinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSXDNLSKDXEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261489-93-3
Record name 8-(trifluoromethyl)quinolin-3-ol
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Synthetic Methodologies and Innovations for 8 Trifluoromethyl Quinolin 3 Ol

Retrosynthetic Analysis of 8-(Trifluoromethyl)quinolin-3-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection points are within the quinoline (B57606) ring system itself. The core strategy involves breaking the bonds formed during the cyclization step. This typically leads back to a substituted aniline (B41778) and a three-carbon component that will form the pyridinone ring.

A logical retrosynthetic pathway for this compound would involve a disconnection of the N1-C2 and C4-C4a bonds, characteristic of a Gould-Jacobs or related quinoline synthesis. This approach simplifies the target molecule into 2-(trifluoromethyl)aniline (B126271) and a malonic acid derivative. The trifluoromethyl group on the aniline precursor is a key feature that must be incorporated from the start of the synthesis.

Classical Synthetic Routes to this compound and Analogues

Traditional methods for synthesizing the quinoline core have been well-established for over a century and often involve the condensation of anilines with various carbonyl compounds, followed by a cyclization reaction. tandfonline.comresearchgate.netwikipedia.orgresearchgate.net

Strategies Involving Pre-functionalized Aromatic Precursors

A primary strategy for the synthesis of this compound involves the use of a pre-functionalized aniline, specifically 2-(trifluoromethyl)aniline. This ensures the correct placement of the trifluoromethyl group at the 8-position of the final quinoline ring. The synthesis of a related compound, 2,8-bis(trifluoromethyl)-4-quinolinol, utilizes 2-trifluoromethylaniline and ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid. chemicalbook.com This highlights the common approach of starting with an appropriately substituted aniline to achieve the desired product.

Condensation and Cyclization Reactions for Quinoline Ring Formation

Several named reactions are central to the classical synthesis of quinolines and their derivatives. wikipedia.org These reactions typically involve the formation of the heterocyclic ring through condensation and subsequent cyclization.

The Gould-Jacobs reaction is a prominent method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting ester can then be hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org The regioselectivity of the Gould-Jacobs reaction can be influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.info

Another classical method is the Combes quinoline synthesis , which utilizes the condensation of a primary arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.orgyoutube.comquimicaorganica.org This method is particularly useful for synthesizing 2,4-substituted quinolines. wikipedia.org Variations of the Combes synthesis have employed polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as catalysts to improve reaction efficiency. wikipedia.org

The Conrad-Limpach synthesis is another related method that involves the reaction of anilines with β-ketoesters. mdpi.com Depending on the reaction conditions, this can lead to either 4-quinolinols or 2-quinolinones.

Reaction NameKey ReactantsKey Features
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic esterForms 4-hydroxyquinoline derivatives via thermal cyclization. wikipedia.orgmdpi.com
Combes Quinoline Synthesis Primary arylamine, β-diketoneAcid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org
Conrad-Limpach Synthesis Aniline, β-ketoesterCan yield either 4-quinolinols or 2-quinolinones. mdpi.com

Modern Catalytic and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. tandfonline.comresearchgate.netacs.orgnih.gov This includes the use of transition-metal catalysts and green chemistry techniques like microwave-assisted synthesis.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the construction of complex molecules. While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, related methodologies for quinoline synthesis are prevalent. These often involve C-H activation and cross-coupling reactions to build the quinoline scaffold. mdpi.com For instance, iron-catalyzed cross-coupling reactions of heteroaromatic tosylates and phosphates with alkyl Grignard reagents have been developed. organic-chemistry.org Furthermore, a transition-metal-free approach for the synthesis of polysubstituted quinolines from 2-aminobenzylic alcohols and ketones or alcohols has been reported. nih.gov

The introduction of the trifluoromethyl group itself often relies on transition-metal-catalyzed reactions. Copper-catalyzed trifluoromethylation of aryl and alkyl bromides using Ruppert-Prakash type reagents is a common strategy. organic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained traction as a green chemistry approach due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. researchgate.nettandfonline.combenthamdirect.comthieme-connect.com This technique has been successfully applied to classical quinoline syntheses.

For example, the Gould-Jacobs reaction can be accelerated using microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. ablelab.euresearchgate.net Similarly, microwave-assisted Friedländer synthesis has been shown to be a rapid and efficient method for producing quinolines. nih.gov The use of microwave irradiation can also facilitate one-pot syntheses, further enhancing the efficiency and environmental friendliness of the process. thieme-connect.com Studies have shown that microwave heating can be optimized by adjusting temperature and reaction time to maximize product yield and minimize degradation. d-nb.infoablelab.eu

TechniqueAdvantagesRelevant Syntheses
Transition Metal Catalysis High efficiency, novel bond formations, C-H activation. mdpi.comCross-coupling reactions for quinoline scaffold formation. organic-chemistry.orgnih.gov
Microwave-Assisted Synthesis Reduced reaction times, improved yields, cleaner reactions. researchgate.nettandfonline.combenthamdirect.comGould-Jacobs reaction, Friedländer synthesis. ablelab.euresearchgate.netnih.gov

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry, particularly the development of solvent-free and atom-economical reactions, are increasingly influential in synthetic organic chemistry. Atom economy focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. rsc.org For the synthesis of quinoline scaffolds, traditional methods often involve harsh conditions and the generation of significant waste. However, modern approaches seek to mitigate these issues.

One of the most established methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To enhance the green credentials of this reaction, researchers have explored solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. nih.gov For instance, catalysts like p-toluenesulfonic acid, bismuth(III) chloride, and various ionic liquids have been successfully employed to promote the Friedländer synthesis without a bulk solvent medium. organic-chemistry.orgnih.gov These methods not only reduce volatile organic compound (VOC) emissions but can also lead to shorter reaction times and higher yields.

In the context of this compound, a hypothetical solvent-free approach would involve the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde (B2868935) with a suitable C2-synthon, such as ethyl acetoacetate (B1235776), under solvent-free catalytic conditions. The reaction's atom economy would be primarily diminished by the elimination of water and, in the case of using an ester, an alcohol molecule.

Table 1: Comparison of Catalytic Systems in Solvent-Free Friedländer Synthesis

Catalyst SystemReaction ConditionsTypical YieldsReusability
p-Toluenesulfonic acidSolvent-free, Microwave/HeatGood to ExcellentLimited
Ionic Liquids (e.g., [bmim]HSO₄)Solvent-free, 70-100°CHigh (78-93%)Yes, multiple cycles
Fe₃O₄@SiO₂/ZnCl₂Solvent-free, 60°CExcellent (up to 95%)Yes, magnetically separable

This table represents general findings for Friedländer synthesis of various quinolines and illustrates plausible conditions for the synthesis of this compound. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of a specific isomer like this compound requires precise control over selectivity at several levels.

Chemoselectivity: In multifunctional molecules, chemoselectivity involves the preferential reaction of one functional group over others. During the synthesis of this compound, the key starting materials would possess both an amine and a carbonyl (or a precursor) group, as well as the trifluoromethyl group. The trifluoromethyl group is generally stable under the conditions of quinoline synthesis, such as the Friedländer or Skraup reactions. The primary chemoselective challenge is ensuring the desired condensation and cyclization occur without unintended side reactions involving these functional groups.

Regioselectivity: This is arguably the most critical aspect in the synthesis of this specific compound. The substitution pattern—the trifluoromethyl group at position 8 and the hydroxyl group at position 3—is dictated by the choice of starting materials. The Friedländer synthesis offers a highly regioselective route. The reaction between 2-amino-3-(trifluoromethyl)benzaldehyde and an unsymmetrical ketone or a β-keto ester like ethyl acetoacetate would unambiguously lead to the formation of a quinoline with the trifluoromethyl group at the 8-position. The reaction with ethyl acetoacetate, followed by hydrolysis and decarboxylation, would yield the 3-hydroxy derivative. The regiochemical outcome is predetermined by the fixed positions of the amine and aldehyde groups on the aniline precursor.

Table 2: Regiocontrol in the Synthesis of this compound via Friedländer Annulation

Aniline PrecursorCarbonyl ReactantPredicted Product
2-Amino-3-(trifluoromethyl)benzaldehydeEthyl acetoacetateEthyl 8-(trifluoromethyl)quinoline-3-carboxylate
2-Amino-3-(trifluoromethyl)benzaldehydeAcetone2-Methyl-8-(trifluoromethyl)quinoline
2-Amino-3-(trifluoromethyl)benzaldehydeHydroxyacetoneThis compound

This table illustrates the predictable regiochemical outcome based on the starting materials.

Stereoselectivity: The target molecule, this compound, does not possess a stereocenter in its aromatic form. However, if the quinoline ring were to be reduced to a tetrahydroquinoline, a chiral center would be created at the C3 position (and potentially C2 and C4). The synthesis of specific stereoisomers of such reduced derivatives would necessitate the use of asymmetric synthesis methods. Techniques like asymmetric dihydroxylation of a corresponding alkene precursor could be employed to introduce the hydroxyl group with a specific stereochemistry, although this is more relevant to the synthesis of flavan-3-ol (B1228485) diastereoisomers. researchgate.net For the aromatic target compound itself, stereoselectivity is not a factor.

Challenges and Advancements in Scalable Synthesis of this compound for Research Purposes

Scaling up the synthesis of complex heterocyclic molecules like this compound from laboratory-scale to produce larger quantities for extensive research presents several challenges.

Reaction Conditions and Process Safety: Many classical quinoline syntheses, such as the Skraup reaction, are notoriously exothermic and use hazardous reagents like concentrated sulfuric acid and strong oxidizing agents, making them difficult and dangerous to scale up. google.com While the Friedländer synthesis generally employs milder conditions, the use of high temperatures or specialized equipment like microwave reactors can pose challenges for large-scale production. wikipedia.orgnih.gov The development of one-pot procedures using inexpensive and safer reagents, such as iron in dilute acid for nitro group reduction, represents a significant advancement in improving the scalability and safety profile of quinoline synthesis. organic-chemistry.org

Purification: The purification of the final product and intermediates can be a major bottleneck in scalable synthesis. Chromatography, which is common in lab-scale synthesis, is often impractical and costly for large quantities. Crystallization is a more viable industrial method, but it requires the product to be a stable solid with suitable solubility properties. The development of synthetic routes that yield a crude product of high purity is therefore highly desirable. For instance, a robust one-pot synthesis that minimizes side-product formation can simplify downstream purification processes significantly. organic-chemistry.org

Reaction Chemistry and Derivatization Strategies for 8 Trifluoromethyl Quinolin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core of 8-(Trifluoromethyl)quinolin-3-ol

The quinoline ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the electronic effects of the existing substituents. The trifluoromethyl group at the 8-position is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring of the quinoline system towards electrophilic attack. Conversely, the hydroxyl group at the 3-position is an activating group, directing electrophiles to the ortho and para positions relative to it. In the context of the quinoline ring, this would primarily be positions 2 and 4. However, the pyridine (B92270) ring is generally less reactive towards electrophilic substitution than the benzene ring. Therefore, electrophilic attack is most likely to occur on the benzenoid ring at positions 5 and 7, which are ortho and para to the nitrogen atom, respectively, and are also influenced by the deactivating trifluoromethyl group.

Halogenation of the quinoline core introduces atoms such as chlorine, bromine, or iodine, which can serve as handles for further functionalization through cross-coupling reactions. While specific halogenation studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related structures. For instance, the bromination of 8-(trifluoromethyl)quinoline (B1315200) can lead to the formation of 5-bromo-8-(trifluoromethyl)quinoline (B1376518) . This suggests that electrophilic bromination of this compound would likely occur at the 5-position.

Table 1: Predicted Halogenation Reactions of this compound

Reaction Reagents Predicted Major Product
Bromination Br₂/FeBr₃ 5-Bromo-8-(trifluoromethyl)quinolin-3-ol
Chlorination Cl₂/FeCl₃ 5-Chloro-8-(trifluoromethyl)quinolin-3-ol

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. These groups can significantly alter the electronic properties and solubility of the molecule and can be further converted into other functional groups. For quinoline itself, nitration typically occurs at the 5- and 8-positions reddit.com. Given the presence of the deactivating trifluoromethyl group at position 8, nitration of this compound is predicted to favor the 5-position.

Sulfonation of quinoline with fuming sulfuric acid also yields products substituted at the 5- and 8-positions. For this compound, sulfonation would be expected to proceed at the 5-position.

Table 2: Predicted Nitration and Sulfonation of this compound

Reaction Reagents Predicted Major Product
Nitration HNO₃/H₂SO₄ 5-Nitro-8-(trifluoromethyl)quinolin-3-ol

Nucleophilic Substitution Reactions on the Quinoline System

Nucleophilic aromatic substitution on the quinoline ring is generally difficult unless activated by strongly electron-withdrawing groups. The trifluoromethyl group at the 8-position does enhance the electrophilicity of the quinoline ring, but typically, nucleophilic substitution is more facile on the pyridine ring, especially at the 2- and 4-positions, when a good leaving group is present. For this compound, direct nucleophilic substitution on the carbocyclic ring is unlikely. However, if a halogen were introduced at a position activated by the trifluoromethyl group, such as the 7-position, it could potentially undergo nucleophilic substitution.

A more relevant discussion of nucleophilic substitution for this scaffold often involves prior modification. For example, if the hydroxyl group at position 3 were converted to a better leaving group, such as a tosylate, it could be displaced by a nucleophile. Similarly, the synthesis of related quinolines has demonstrated that a chloro group at the 2-position can be readily displaced by nucleophiles like sodium methoxide (B1231860) . While this compound does not possess such a leaving group, this highlights a potential synthetic route for derivatization if the core structure is modified.

Heterocycle Annulation and Functionalization via this compound

The presence of both a hydroxyl and a trifluoromethyl group on the quinoline ring of this compound provides multiple reaction sites for the construction of fused heterocyclic systems and for further functionalization.

One notable transformation involves the reaction of quinoline derivatives bearing a trifluoromethyl group with hydrazine (B178648). While not specifically documented for this compound, a similar compound, 3-fluoro-4-(trifluoromethyl)quinoline, undergoes a defluorinative transformation with hydrazine to yield a pyrazoloquinoline. acs.org This type of reaction suggests that this compound could potentially serve as a precursor for the synthesis of pyrazolo[4,3-c]quinolines. The reaction would likely proceed through nucleophilic attack of hydrazine at the C4 position, followed by cyclization and elimination of water, driven by the electron-withdrawing nature of the adjacent trifluoromethyl group.

The synthesis of various pyrazolo[4,3-c]quinolin-4-ones and 1H-pyrazolo[3,4-b]quinolines has been extensively reported, often starting from substituted quinolines. researchgate.netnih.gov For instance, the reaction of 2-hydroxy-3-acetylquinoline derivatives with hydrazines is a common route to pyrazolo[3,4-b]quinolines. nih.gov Although the direct use of this compound in these specific syntheses has not been detailed, its structural similarity to these precursors suggests its potential as a building block for analogous fused heterocyclic systems. The hydroxyl group at the 3-position can be converted into other functional groups, such as an acetyl group, to facilitate these annulation reactions.

Furthermore, the functionalization of the quinoline core can be achieved through various methods. The synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol is achieved through a reaction involving 2-trifluoromethylaniline and ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid, a process related to the Conrad-Limpach-Skraup reaction. chemicalbook.com This highlights a potential synthetic route to derivatives of this compound with additional functionalization.

Table 1: Potential Heterocycle Annulation Reactions Involving Quinoline Scaffolds

Starting Material AnalogueReagentProduct TypePotential Application for this compound
3-Fluoro-4-(trifluoromethyl)quinolineHydrazinePyrazoloquinolineSynthesis of pyrazolo[4,3-c]quinolines
2-Hydroxy-3-acetylquinolineHydrazines1H-Pyrazolo[3,4-b]quinolineFunctionalization of the hydroxyl group to an acetyl group, followed by reaction with hydrazine to form fused pyrazoles.
2-TrifluoromethylanilineEthyl 4,4,4-trifluoroacetoacetate2,8-Bis(trifluoromethyl)-4-quinolinolAs a synthetic strategy for further functionalized derivatives.

Oxidative and Reductive Transformations of this compound

The hydroxyl group and the quinoline ring system of this compound are susceptible to oxidative and reductive transformations, respectively. These reactions provide pathways to quinolones and tetrahydroquinolines, which are important classes of compounds with diverse biological activities.

Similarly, the reduction of the quinoline ring system is a common strategy to produce tetrahydroquinolines. For other substituted quinolines, various reducing agents and conditions have been employed. The trifluoromethyl group is generally stable under many reductive conditions, allowing for selective reduction of the heterocyclic ring. The specific conditions for the reduction of this compound would need to be optimized to achieve the desired tetrahydroquinoline derivative while preserving the trifluoromethyl and hydroxyl functionalities.

Mechanistic Investigations of Key Reactions Involving this compound

The reaction mechanisms involving this compound are dictated by the electronic interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, as well as the inherent reactivity of the quinoline nucleus.

A combined experimental and DFT mechanistic study on the formation of 1-benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides revealed three competing reaction channels: (a) ring-closure via the ipso site, (b) ring-closure via a 1,2-Cl shift, and (c) ring-closure via the ortho site. nih.gov Although this study does not directly involve this compound, the mechanistic insights into the formation of the 3-hydroxyquinoline (B51751) core are valuable. The presence of the strong electron-withdrawing trifluoromethyl group at the 8-position in this compound would likely influence the regioselectivity and reaction rates of such cyclization reactions by altering the electron density of the benzene ring of the quinoline system.

Furthermore, mechanistic studies on the introduction of trifluoromethyl groups into organic molecules often involve radical or polar pathways. researchgate.netnih.gov For instance, the trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives can proceed through a radical process for the O-trifluoromethylation step, followed by a heterolytic cleavage of the N-OCF3 bond for the subsequent migration step. nih.gov Understanding these fundamental mechanisms is crucial for designing new synthetic transformations and for controlling the outcome of reactions involving fluorinated quinolines like this compound.

The synthesis of tafenoquine, a drug containing a trifluoromethyl group, involves a Skraup reaction to construct the quinoline system. mdpi.com This classic reaction proceeds through a series of steps including conjugate addition, cyclization, dehydration, and oxidation, and the mechanism is well-established. While not a direct reaction of this compound, it exemplifies the fundamental reaction mechanisms involved in the synthesis of complex quinoline derivatives.

Advanced Spectroscopic and Structural Elucidation of 8 Trifluoromethyl Quinolin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 8-(trifluoromethyl)quinolin-3-ol. Through various NMR experiments, detailed information about the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of the molecule can be obtained.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in the complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals in the spectrum of this compound.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in a specific region of the spectrum, with their chemical shifts and coupling patterns revealing their positions on the quinoline ring. The presence of the trifluoromethyl group can influence the chemical shifts of nearby protons. researchgate.netchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. researchgate.net The chemical shift of each carbon atom is sensitive to its local electronic environment. The carbon of the trifluoromethyl group exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds like this compound. nih.govscispace.com The trifluoromethyl group gives rise to a singlet in the ¹⁹F NMR spectrum, and its chemical shift provides insights into the electronic environment of the CF₃ group. nih.govcolorado.edursc.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.eduemerypharma.comyoutube.comscience.gov This is crucial for establishing the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netsdsu.eduemerypharma.comyoutube.comscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule in solution. researchgate.netscience.gov

Interactive Data Table: Predicted NMR Data for this compound

TechniqueNucleusExpected Chemical Shift Range (ppm)Expected Multiplicity/Correlations
¹H NMRAromatic-H7.0 - 9.0Doublets, Triplets, Multiplets
OHVariableBroad Singlet
¹³C NMRAromatic-C110 - 160Singlets, Doublets
C-CF₃~120 - 130Quartet (due to ¹JCF)
¹⁹F NMRCF₃-60 to -70Singlet
COSYCross-peaks between adjacent aromatic protons.
HSQCCorrelations between aromatic protons and their directly attached carbons.
HMBCCorrelations between aromatic protons and carbons 2-3 bonds away, and between the CF₃ fluorine atoms and the C-8 carbon.
NOESYThrough-space correlations between protons on the quinoline ring and potentially between the OH proton and adjacent protons.

Analysis of Conformational Dynamics and Tautomeric Equilibria in Solution

The structure of this compound in solution is not necessarily static. NMR spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes and tautomeric equilibria.

Conformational Dynamics: While the quinoline ring system is largely planar, some degree of conformational flexibility may exist, particularly concerning the orientation of the hydroxyl group. Variable-temperature NMR studies can provide insights into any dynamic processes occurring on the NMR timescale.

Tautomeric Equilibria: Quinolin-3-ol derivatives can potentially exist in tautomeric forms, such as the keto-enol tautomerism. The equilibrium between these forms can be influenced by the solvent and temperature. nih.govbeilstein-journals.org For this compound, the predominant tautomer is expected to be the enol form due to the aromaticity of the quinoline ring. However, NMR studies in different solvents could reveal the presence of minor tautomers. nih.gov The chemical shifts of the protons and carbons involved in the tautomeric equilibrium would be sensitive to the position of the equilibrium.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₆F₃NO), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. uni.lu

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₀H₇F₃NO⁺214.0474
[M+Na]⁺C₁₀H₆F₃NNaO⁺236.0293
[M-H]⁻C₁₀H₅F₃NO⁻212.0328

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms. For this compound, characteristic fragmentation pathways would likely involve the loss of the trifluoromethyl group, carbon monoxide from the hydroxylated ring, and other fragmentations of the quinoline core. Analyzing these pathways provides mechanistic insights into the gas-phase ion chemistry of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netresearchgate.netscispace.comnih.gov By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined with high precision.

This technique would provide accurate bond lengths, bond angles, and torsion angles for the molecule. It would also reveal the planarity of the quinoline ring system and the conformation of the trifluoromethyl group relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the quinoline rings of adjacent molecules. scispace.com While a specific crystal structure for this compound was not found in the search results, analysis of related quinoline structures suggests that the quinoline ring would be essentially planar. scispace.com

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of this compound is primarily dictated by a combination of strong hydrogen bonds and weaker non-covalent interactions. In analogous compounds like 8-hydroxyquinoline (B1678124), the crystal structure is significantly influenced by hydrogen bonding between the hydroxyl group and the nitrogen atom of a neighboring molecule. This leads to the formation of distinct structural motifs, most commonly hydrogen-bonded dimers.

For this compound, the presence of the hydroxyl group at the 3-position and the heterocyclic nitrogen atom facilitates the formation of strong O—H···N intermolecular hydrogen bonds. These interactions are the principal driving force for the assembly of molecules in the crystal lattice, likely resulting in dimer formation as seen in other hydroxyquinoline derivatives.

Hydrogen Bonding Networks in the Solid State

The hydrogen bonding network in solid this compound is central to its supramolecular assembly. The key interaction is the intermolecular O—H···N bond formed between the hydroxyl group of one molecule and the quinoline nitrogen of an adjacent molecule. This type of interaction is well-documented for hydroxyquinoline derivatives and is responsible for the formation of stable, often centrosymmetric, dimers. In the case of 8-hydroxyquinoline, these dimers can create a central, planar four-membered N₂H₂ ring system.

While a specific crystal structure for this compound is not detailed in the provided sources, the fundamental O—H···N hydrogen bonding pattern is expected to be the dominant feature. The strength and geometry of these bonds dictate the primary structure of the molecular assembly.

Vibrational Spectroscopy (IR, Raman) for Functional Group Assignment and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insights into the molecular structure and functional groups of this compound. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in polarizability. Analysis of the vibrational spectra, often supported by Density Functional Theory (DFT) calculations for related molecules, allows for the assignment of specific bands to the vibrations of functional groups.

For this compound, the key vibrational modes can be assigned to its constituent parts: the quinoline core, the hydroxyl group, and the trifluoromethyl group.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Reference
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3400 (broad)IR
Quinoline RingAromatic C-H Stretch3000 - 3100IR, Raman
Quinoline RingC=C / C=N Stretch1500 - 1650IR, Raman
Hydroxyl (-OH)O-H Bend (in-plane)~1580IR
Trifluoromethyl (-CF₃)Asymmetric C-F Stretch1250 - 1350IR (Strong)
Trifluoromethyl (-CF₃)Symmetric C-F Stretch1100 - 1200IR (Strong)
Quinoline RingRing Deformation / C-H Wag< 1000IR, Raman

Table 1: Characteristic vibrational frequencies for this compound based on analogous compounds.

The O-H stretching vibration is particularly sensitive to hydrogen bonding, appearing as a broad band in the IR spectrum, confirming the presence of strong intermolecular interactions discussed previously. The aromatic C-H stretching modes appear at higher frequencies, just above 3000 cm⁻¹. The quinoline ring itself gives rise to a series of characteristic C=C and C=N stretching bands in the 1500–1650 cm⁻¹ region. The trifluoromethyl group is readily identified by its very strong and characteristic C-F stretching absorptions in the 1100-1350 cm⁻¹ range. These complementary spectroscopic techniques provide a detailed fingerprint of the molecule, confirming the presence of key functional groups and offering insights into its intermolecular dynamics.

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

Electronic spectroscopy, including UV-visible absorption and fluorescence (emission) spectroscopy, reveals the chromophoric and photoluminescent properties of this compound. These properties are governed by the electronic transitions within the conjugated π-system of the quinoline ring.

Electronic Absorption (UV-Vis): The UV-visible absorption spectrum of quinoline derivatives is characterized by electronic transitions within the aromatic system. For this compound, these are primarily π → π* transitions originating from the quinoline core. These transitions typically result in strong absorption bands in the UV region, generally between 250 and 350 nm. The addition of Fe³⁺ to a solution of a similar quinoline derivative resulted in a new absorption peak at 314 nm, indicating the formation of a metal complex and a change in the electronic environment. The electron-withdrawing nature of the trifluoromethyl group can influence the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima compared to unsubstituted quinolin-3-ol.

Electronic Emission (Fluorescence): Quinoline and its derivatives are known for their fluorescent properties, making them useful as fluorophores. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. For example, a similar quinoline-based sensor showed significant fluorescence emission at 420 nm when excited at 314 nm.

The emission properties, such as the maximum emission wavelength (λ_em) and quantum yield, are often sensitive to the molecular environment. The polarity of the solvent can influence the electronic transitions in the excited state, often leading to a shift in the emission wavelength. Furthermore, the interaction with metal ions can dramatically alter the fluorescence, either enhancing or quenching the emission, a property utilized in the design of fluorescent sensors.

| Spectroscopic Property | Typical Range / Observation | Associated Transition / Phenomenon | Reference | | :

Computational and Theoretical Investigations of 8 Trifluoromethyl Quinolin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, offering detailed information about molecular properties. For quinoline (B57606) derivatives, these calculations have been instrumental in elucidating structure-property relationships. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying quinoline derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net The B3LYP functional, combined with various basis sets such as 6-311++G(d,p) or the cc-pVDZ series, is commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net These calculations aim to find the molecule's lowest energy conformation, which corresponds to its most stable structure. For 8-(Trifluoromethyl)quinolin-3-ol, DFT would be used to determine key structural parameters like bond lengths, bond angles, and dihedral angles.

Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. While DFT is often sufficient, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used for benchmarking or for systems where electron correlation is particularly complex.

Table 1: Representative Theoretical Structural Parameters for a Quinoline Derivative Core

Parameter Bond/Angle Typical Calculated Value
Bond Length C-N ~1.38 Å
C=C (aromatic) ~1.40 Å
C-O ~1.36 Å
C-CF₃ ~1.50 Å
Bond Angle C-N-C ~118°
C-C-O ~121°

Note: These are typical values based on related structures; specific calculations for this compound would provide precise data.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For quinoline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.netresearchgate.net In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, whereas the LUMO may be concentrated on the pyridine (B92270) ring, influenced by the electron-withdrawing trifluoromethyl group.

The Molecular Electrostatic Potential (MEP) surface is another tool used to visualize electron density. It maps the electrostatic potential onto the molecule's surface, identifying regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, the oxygen of the hydroxyl group and the nitrogen atom would be expected to be regions of high negative potential.

Table 2: Calculated Frontier Orbital Energies for a Substituted Quinoline

Orbital Energy (eV) Description
HOMO -6.164 Highest Occupied Molecular Orbital
LUMO -2.086 Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.078 Indicator of molecular stability and reactivity

Data is representative, based on a similar quinoline structure. researchgate.net

Computational methods can accurately predict various spectroscopic parameters. DFT calculations are widely used to compute the theoretical vibrational frequencies (FT-IR and Raman spectra). researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the theoretical method. researchgate.net This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C bending, or CF₃ group vibrations.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and provide valuable aid in the interpretation and assignment of experimental NMR spectra.

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra. beilstein-journals.org These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic structure and color properties of the molecule.

Tautomeric Forms and Energetics of this compound

Hydroxyquinolines, such as this compound, can exist in different tautomeric forms. The primary equilibrium is between the enol form (quinolin-3-ol) and the keto form (quinolin-3(4H)-one), also known as a zwitterion. nih.govnih.gov

Computational chemistry, particularly DFT, is an essential tool for studying these tautomeric equilibria. beilstein-journals.org By calculating the total electronic energy of each tautomer, researchers can determine their relative stabilities. The calculations typically include zero-point vibrational energy (ZPVE) corrections and may also consider the effects of different solvents using a polarizable continuum model (PCM). For similar hydroxyquinoline systems, the enol form is generally found to be the more stable tautomer in both the gas phase and in various solvents. nih.gov The energy difference between the tautomers indicates the position of the equilibrium.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound has a relatively rigid core, conformational analysis is important for understanding the orientation of the trifluoromethyl group. Molecular modeling can determine the rotational barrier of the CF₃ group.

Molecular Dynamics (MD) simulations provide a way to study the molecule's behavior over time, including its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netresearchgate.net In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate atomic movements. This can reveal stable intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of another, or potential π–π stacking interactions between the quinoline rings. nih.gov Such simulations are crucial for understanding how the molecule behaves in a condensed phase or a biological environment.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or its subsequent reactions. For instance, the mechanism of trifluoromethylation of a quinoline precursor could be explored. montclair.edu

By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies for each step. montclair.edu This provides a detailed, step-by-step picture of how reactants are converted into products. For example, DFT calculations could be used to model a nucleophilic substitution at the hydroxyl group or an electrophilic aromatic substitution on the quinoline ring, determining the most likely reaction pathway by comparing the energy barriers of different potential routes. These insights are invaluable for optimizing reaction conditions and designing new synthetic strategies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure and the activity or property of interest, which can significantly reduce the time and cost associated with experimental testing. researchgate.net

For quinoline derivatives, QSAR studies have been employed to explore their potential in various applications. researchgate.net While many studies focus on biological activities such as antimalarial, antibacterial, or anticancer effects, the principles of QSAR can also be applied to predict non-biological properties relevant to materials science. researchgate.netbiointerfaceresearch.com For instance, QSAR models can be developed to predict properties like solubility, thermal stability, or photostability, which are crucial for the development of new materials.

The development of a QSAR/QSPR model for this compound for non-biological applications would involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological Descriptors: These are numerical representations of molecular branching and shape.

Geometrical Descriptors: These provide information about the three-dimensional arrangement of the atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential. uantwerpen.be

A hypothetical QSAR/QSPR study of this compound would involve the following steps:

Data Set Collection: A series of quinoline derivatives with known experimental values for a specific non-biological property would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series, including this compound.

Model Development: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms would be used to build a model that correlates the descriptors with the observed property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

While specific QSAR/QSPR models for the non-biological applications of this compound are not extensively reported in the literature, the foundational methodologies are well-established for the broader class of quinoline compounds. researchgate.net

Descriptor ClassExample DescriptorsPredicted Value for this compound
ConstitutionalMolecular Weight213.16 g/mol
TopologicalTopological Polar Surface Area (TPSA)33.1 Ų
LipophilicityPredicted LogP (XlogP)2.1 uni.lu
ElectronicPredicted pKaNot available

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in advanced technologies such as optical data storage, optical computing, and telecommunications. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. mdpi.com

The investigation of the NLO properties of this compound is a promising area of research. The quinoline core provides a π-conjugated system, while the hydroxyl (-OH) group at position 3 can act as an electron donor and the trifluoromethyl (-CF3) group at position 8 acts as a strong electron-withdrawing group. This donor-acceptor arrangement can lead to a large molecular hyperpolarizability (β), which is a measure of the NLO response at the molecular level.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netresearchgate.net These calculations can provide valuable information on the first and second hyperpolarizabilities (β and γ, respectively). A typical computational investigation of the NLO properties of this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to its lowest energy state.

Electronic Property Calculation: Key electronic properties such as the HOMO-LUMO energy gap, dipole moment, and polarizability are calculated. A smaller HOMO-LUMO gap is often associated with a larger NLO response.

Hyperpolarizability Calculation: The first (β) and second (γ) hyperpolarizabilities are computed to quantify the NLO response.

Calculated NLO PropertySignificancePredicted Trend for this compound
First Hyperpolarizability (β)Quantifies the second-order NLO response.Expected to be significant due to the donor-acceptor substitution pattern.
Second Hyperpolarizability (γ)Quantifies the third-order NLO response.Potentially enhanced by the π-conjugated quinoline system.
HOMO-LUMO Energy GapRelates to molecular reactivity and electronic transitions.A relatively small gap may indicate a higher NLO response.

Advanced Applications in Chemical Sciences Excluding Clinical/medicinal

8-(Trifluoromethyl)quinolin-3-ol as a Ligand in Coordination Chemistry.researchgate.netresearchgate.net

The quinoline (B57606) scaffold, particularly with the 8-hydroxyquinoline (B1678124) (8-HQ) moiety, is a well-established chelating agent in coordination chemistry. scirp.orgnih.gov The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as donor atoms, forming stable complexes with a variety of metal ions. scirp.org The introduction of a trifluoromethyl group at the 8-position of quinolin-3-ol modifies the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. researchgate.net

Design and Synthesis of Novel Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. researchgate.netarabjchem.orgmdpi.com The stoichiometry of the resulting complex, often 1:2 (metal:ligand), can be determined using techniques like conductometric and spectrophotometric titrations. scirp.org The coordination of the ligand to the metal center through the nitrogen and oxygen atoms is confirmed by spectroscopic methods such as FTIR and UV-Vis spectroscopy. scirp.orgmdpi.com The resulting complexes can adopt various geometries, including square planar and octahedral, depending on the metal ion and the presence of other coordinating ligands like water molecules. scirp.org

Table 1: Examples of Metal Complexes with Quinoline-based Ligands

Metal IonLigandResulting Complex GeometryReference
Co(II), Ni(II), Cd(II), Al(III), La(III)Salen and 8-hydroxyquinolineOctahedral or other mdpi.com
Cu(II)8-hydroxyquinolineSquare-planar scirp.org
Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-olNot specified researchgate.netarabjchem.org
Zinc(II), Cadmium(II), Cobalt(III)Tris-8-aminoquinoline tripodal ligandOctahedral and seven-coordinate researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound.researchgate.net

Metal complexes are instrumental in catalysis, facilitating a wide array of chemical transformations by lowering the activation energy of reactions. cnr.itnih.gov While specific catalytic applications of complexes derived solely from this compound are not extensively detailed in the provided search results, the broader class of quinoline- and trifluoromethyl-containing metal complexes demonstrates significant catalytic activity.

The introduction of a trifluoromethyl group can significantly influence the catalytic properties of a metal complex. researchgate.netnih.gov For instance, Rh(III)-catalyzed reactions have been employed for the C-H activation and functionalization of quinoline derivatives. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions are another area where quinoline-containing ligands are utilized, although the high cost of palladium and its ligands can be a drawback. researchgate.net Copper-catalyzed trifluoromethylation reactions have also seen significant advancements. researchgate.net The electronic effects of the trifluoromethyl group can modulate the Lewis acidity of the metal center, thereby influencing the catalytic cycle.

Development of Fluorescent Probes and Sensors Based on this compound.researchgate.netresearchgate.netnih.gov

Quinoline derivatives are widely recognized for their unique photophysical properties and are frequently used in the design of fluorescent chemosensors. nih.govresearchgate.netresearchgate.net The fluorescence of these compounds can be modulated upon binding to specific ions or small molecules, making them valuable tools for detection and imaging. scirp.orgsemanticscholar.org

Design Principles for Fluorophore Development

The design of fluorescent probes based on this compound involves coupling the quinoline scaffold, which acts as the fluorophore, to a recognition moiety that selectively binds to the target analyte. nih.govnih.gov The interaction between the recognition site and the analyte triggers a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence properties, such as intensity or wavelength. nih.govresearchgate.net

Key design principles include:

Fluorophore Selection: The quinoline core provides the intrinsic fluorescence. The trifluoromethyl group can enhance photostability and influence the emission wavelength.

Recognition Moiety: A specific binding site is incorporated to ensure selectivity for the target ion or molecule. This could be a cavity, a reactive group, or another ligand.

Signaling Mechanism: The binding event must translate into a measurable optical signal. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

Mechanisms of Ion or Small Molecule Sensing

The sensing mechanism of quinoline-based fluorescent probes often relies on the chelation of metal ions by the nitrogen and oxygen atoms of the quinoline ring. scirp.org This coordination can alter the electronic properties of the fluorophore, leading to either fluorescence quenching ("turn-off" sensing) or enhancement ("turn-on" sensing). semanticscholar.org

For instance, a novel quinoline-based chemosensor, CQHC, demonstrated selective colorimetric sensing for Co²⁺, Zn²⁺, Hg²⁺, and F⁻ ions. nih.govresearchgate.net The binding of these ions resulted in a hyperchromic shift in the absorbance spectrum. nih.gov In another study, a quinoline-based supramolecular gel was developed for the selective and ratiometric sensing of Zn²⁺, where the emission intensity at one wavelength decreased while a new peak appeared at a longer wavelength upon zinc ion binding. semanticscholar.org The sensing of anions like fluoride (B91410) can occur through hydrogen bonding interactions with an appropriate donor site on the probe, leading to deprotonation and a change in fluorescence. nih.govresearchgate.netnih.govresearchgate.net

Applications in Advanced Materials Science.researchgate.netresearchgate.netnih.govnih.govnih.gov

The unique properties of this compound and its derivatives make them promising candidates for the development of advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic and photophysical properties of materials incorporating this moiety. nih.gov

Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like Alq3 (tris(8-hydroxyquinoline)aluminum), are widely used as emissive and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). scirp.org The introduction of a trifluoromethyl group could potentially fine-tune the emission color and improve the efficiency and stability of such devices.

Furthermore, the ability of quinoline derivatives to self-assemble into ordered structures, such as organogels, opens up possibilities for creating functional materials. semanticscholar.org These self-assembled materials can exhibit interesting properties, such as responsiveness to external stimuli like the presence of specific ions, making them suitable for applications in sensors and smart materials. semanticscholar.org The development of quinoline-based fluorescent probes also contributes to materials science by providing tools for imaging and understanding biological processes at the cellular level. nih.govnih.gov

Optoelectronic Materials

The inherent photophysical properties of quinoline derivatives, such as strong fluorescence, make them promising candidates for use in optoelectronic devices. nih.gov The introduction of a trifluoromethyl group can further enhance these properties by improving stability, lipophilicity, and resistance to enzymatic degradation. beilstein-journals.org Trifluoromethyl-substituted molecules have been utilized in the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs) due to their ability to enhance electron transport and reduce molecular stacking. beilstein-journals.org

While specific performance data for this compound in OLEDs or Organic Photovoltaics (OPVs) is not extensively documented in publicly available research, the broader class of 6-amino-4-(trifluoromethyl)quinolines has shown promising photophysical properties and high thermal stability, suggesting their potential in OLEDs and organic solar cells. beilstein-archives.org The study of related trifluoromethylated quinoline-phenol Schiff bases has demonstrated good fluorescence quantum yields, indicating the potential of the trifluoromethylquinoline core in luminescent materials. beilstein-journals.org

Polymer Chemistry and Functional Material Development

The application of this compound in polymer chemistry and the development of functional materials is an emerging area of research. While specific studies detailing the incorporation of this compound into polymer backbones are limited, the general class of quinoline derivatives is recognized for its potential in creating functional polymers. The hydroxyl group of this compound provides a reactive site for polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The trifluoromethyl group can enhance the solubility and thermal stability of the resulting polymers.

Role as a Key Intermediate in Complex Organic Synthesis for Non-Drug Targets

The quinoline scaffold is a fundamental building block in the synthesis of a wide array of heterocyclic compounds. nih.govufms.br this compound, with its reactive hydroxyl group and the synthetically versatile quinoline core, serves as a valuable intermediate in the preparation of more complex, non-drug-related molecules.

For instance, the principles of quinoline chemistry suggest that this compound can be a precursor for the synthesis of specialized ligands for catalysis or functional dyes. The hydroxyl group can be converted into other functional groups, such as ethers or esters, or can direct further substitution on the quinoline ring, enabling the construction of intricate molecular architectures. One example of the synthetic utility of related structures is the preparation of bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines from trifluoromethyl-substituted precursors. researchgate.net These complex heterocyclic systems are of interest for their unique electronic and structural properties. The synthesis of such complex heterocyclic structures highlights the potential of trifluoromethyl-substituted quinolines as key intermediates in constructing novel non-drug targets. massey.ac.nz

Agrochemical Research Applications

Quinoline compounds and their derivatives have established applications in the agrochemical industry, exhibiting a range of biological activities including fungicidal, herbicidal, and insecticidal properties. researchgate.net The introduction of fluorine atoms or trifluoromethyl groups into organic molecules is a well-established strategy in the design of modern agrochemicals, as it can significantly enhance their efficacy and metabolic stability. ufms.br

While direct agrochemical screening data for this compound is not widely published, research on related fluorinated quinoline analogues has demonstrated significant antifungal activity against various plant pathogens. For example, a series of fluorinated quinoline analogs showed good activity against Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net Furthermore, the European Food Safety Authority has conducted a peer review of quinolin-8-ol for its use as a fungicide and bactericide in agriculture, highlighting the relevance of the quinolinol scaffold in crop protection. europa.eunih.gov Studies on quinolinomatrine derivatives have also shown insecticidal and acaricidal activities against pests like Mythimna separata and Tetranychus cinnabarinus. researchgate.net These findings suggest that this compound and its derivatives are promising candidates for further investigation in agrochemical research.

Table 1: Antifungal Activity of Selected Fluorinated Quinoline Analogs

Compound ReferenceTarget FungiInhibition Rate (%) at 50 µg/mL
2gRhizoctonia solani80.8
2pRhizoctonia solani76.9
2bSclerotinia sclerotiorum>80
2eSclerotinia sclerotiorum>80
2fSclerotinia sclerotiorum>80
2kSclerotinia sclerotiorum>80
2nSclerotinia sclerotiorum>80
Data sourced from a study on fluorinated quinoline analogs and is intended to be illustrative of the potential of the compound class. researchgate.net

Corrosion Inhibition Studies

Quinoline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. najah.edubiointerfaceresearch.comabechem.com Their efficacy is attributed to the presence of the heteroaromatic quinoline ring system with its π-electrons and the nitrogen heteroatom, which can adsorb onto the metal surface and form a protective film. The presence of substituent groups can further enhance this inhibitory effect.

While studies specifically on this compound are not prevalent, research on closely related quinoline derivatives provides strong evidence for its potential as a corrosion inhibitor. For instance, 8-hydroxyquinoline has been shown to be an effective corrosion inhibitor for aluminum alloys in chloride solutions. researchgate.netresearchgate.net The inhibition mechanism involves the formation of an insoluble metal-chelate complex on the surface, which blocks active sites for corrosion. A derivative of 8-(trifluoromethyl)quinolin, specifically Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide (QMQTPH), has been demonstrated to be an excellent inhibitor for mild steel in hydrochloric acid. The protection efficiency of QMQTPH increases with concentration but shows a slight decrease with rising temperature.

Table 2: Corrosion Inhibition Efficiency of a Quinoline Derivative (QMQTPH) on Mild Steel in 1M HCl

Inhibitor Concentration (M)Temperature (°C)Inhibition Efficiency (%)
1 x 10⁻⁵30Not Specified
1 x 10⁻⁴30Not Specified
1 x 10⁻³30>90
1 x 10⁻³40Slightly Decreased
1 x 10⁻³50Slightly Decreased
1 x 10⁻³60Slightly Decreased
Data is based on a study of a related trifluoromethylquinoline derivative and is illustrative of the potential of the compound class.

The adsorption of these quinoline-based inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. The trifluoromethyl group in this compound could potentially enhance its adsorption characteristics and, consequently, its corrosion inhibition performance.

Future Research Directions and Emerging Paradigms for 8 Trifluoromethyl Quinolin 3 Ol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing quinoline (B57606) derivatives is a significant area of research. nih.govijpsjournal.com Traditional methods often require harsh reaction conditions, hazardous chemicals, and generate substantial waste. nih.govrsc.org Consequently, there is a growing impetus to develop greener alternatives.

Recent advancements have focused on methodologies that offer improved atom economy, reduce waste, and utilize less toxic reagents. rsc.org These include microwave-assisted synthesis, ultrasound-assisted reactions, and one-pot syntheses which are more energy-efficient and generate less waste. nih.gov The use of sustainable catalysts, such as those based on earth-abundant metals like manganese and iron, is also a key focus. mdpi.comacs.orgacs.org For instance, manganese PNP pincer complexes have been effectively used in the synthesis of quinolines through acceptorless dehydrogenation, a process that releases hydrogen gas and water as byproducts. acs.org

Electrochemical methods present another promising avenue, offering a reagent-free approach that utilizes electricity to drive reactions under mild conditions. rsc.org The use of recyclable electrodes and aqueous solvents further enhances the sustainability of this method. rsc.org Additionally, solvent-free reaction conditions are being explored to minimize the use of organic solvents, thereby reducing waste and improving safety. ijpsjournal.com

Interactive Table: Comparison of Synthetic Methodologies for Quinolines
Methodology Key Features Advantages Representative Catalysts/Conditions References
Traditional Methods (e.g., Skraup, Friedländer) Well-established condensation reactions. Wide applicability for diverse analogues. Strong acids (e.g., H₂SO₄), high temperatures. nih.govijpsjournal.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Reduced reaction times, energy efficiency. Nafion NR50 solid acid catalyst. nih.govmdpi.com
Ultrasound-Assisted Synthesis Application of ultrasonic waves to enhance reactivity. Improved yields and shorter reaction times. Various catalysts. nih.gov
One-Pot Synthesis Multiple reaction steps are performed in a single reactor. Increased efficiency, reduced waste from intermediate purification. Copper acetate, Calcium triflate. mdpi.comrsc.org
Electrochemical Synthesis Use of electric current to drive the reaction. Reagent-free, mild conditions, high atom economy. Nickel foam electrodes. rsc.org
Manganese-Catalyzed Synthesis Utilization of earth-abundant and less toxic manganese catalysts. Sustainable, high atom efficiency. Hydride Mn(I) PNP pincer complexes. acs.orgacs.org

Unveiling New Reactivity Patterns and Synthetic Transformations

The trifluoromethyl group significantly influences the electronic properties of the quinoline ring, opening up avenues for novel reactivity patterns and synthetic transformations. Research is ongoing to explore these unique characteristics to develop new functionalized molecules.

One area of interest is the C-H functionalization of the quinoline core, which allows for the direct introduction of various functional groups. doaj.org Transition metal catalysis, particularly with metals like cobalt and copper, has been instrumental in achieving this. mdpi.com Furthermore, photocatalytic and electrocatalytic technologies are seen as having immense potential for the green synthesis of trifluoromethyl-containing heterocycles, avoiding the need for expensive transition-metal catalysts. rsc.org

The development of new methods for constructing the quinoline skeleton itself is also a focus. For example, silver-catalyzed regioselective cycloaddition reactions have been used to create trifluoromethylated pyrazoles, demonstrating the potential for novel ring-forming strategies. rsc.org Another approach involves the acid-induced cyclocondensation of anilines with 3-bis(methylthio)acrolein to produce 2-(methylthio)quinolines, where the methylthio group can be further substituted. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the design and discovery of new compounds with desired properties. nih.govspringernature.com For a compound like 8-(trifluoromethyl)quinolin-3-ol, these computational approaches can be invaluable.

ML models can be trained on large datasets of chemical information to predict various properties of molecules, including their reactivity, solubility, and even potential applications. doaj.orgtudelft.nlresearchgate.netnih.gov For instance, artificial neural networks have been used to predict the site selectivity of C-H functionalization in quinoline derivatives with high accuracy. doaj.org This allows chemists to quickly identify the most likely reactive sites for electrophilic substitution reactions. doaj.org

These predictive capabilities can significantly reduce the time and resources required for experimental work by allowing researchers to pre-screen virtual libraries of compounds and prioritize those with the most promising characteristics. osti.gov ML algorithms can also be used to predict thermophysical properties, which is crucial for understanding the behavior of compounds under various conditions. tudelft.nl Furthermore, ML can aid in the development of quantitative structure-activity relationship (QSAR) models to correlate the chemical structure of quinoline derivatives with their biological or material properties.

Interactive Table: Applications of AI/ML in Quinoline Research
Application Area ML Technique Predicted Property Significance References
Reaction Prediction Artificial Neural Network (ANN) C-H functionalization site selectivity Facilitates efficient synthesis design. doaj.org
Property Prediction Random Forest, Gradient Boosting Thermophysical properties (e.g., thermal conductivity) Enables rapid screening for material applications. rsc.org
Drug Design Various ML algorithms ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties Accelerates the drug discovery pipeline. springernature.com
Virtual Screening Support Vector Machine (SVM), Neural Networks (NN) Binding affinity to target proteins Identifies potential hit compounds with higher success rates. nih.gov

Sustainable and Circular Chemistry Approaches for Synthesis and Utilization

The principles of sustainable and circular chemistry are increasingly guiding the synthesis and use of chemical compounds. For this compound, this translates to developing processes that minimize environmental impact and maximize resource efficiency.

Future research will likely focus on the use of renewable feedstocks and the development of catalytic systems that can be easily recovered and reused. rsc.org The concept of a circular economy, where waste from one process becomes a feedstock for another, is also gaining traction. In the context of quinoline synthesis, this could involve the valorization of byproducts or the development of biodegradable quinoline-based materials.

The adoption of green chemistry principles, such as designing for energy efficiency and using safer solvents and reagents, will continue to be a priority. nih.govijpsjournal.comacs.org The development of methods that operate at lower temperatures and pressures, for example, can significantly reduce energy consumption. rsc.org

Multi-disciplinary Research Opportunities Beyond Traditional Chemical Domains (excluding human health)

The unique properties of this compound and related quinoline derivatives make them attractive candidates for applications in a variety of fields beyond their traditional use in medicine.

In materials science, quinoline-based compounds are being explored for their potential in developing functional materials. For instance, quinoline-malononitrile (QM) has emerged as a building block for aggregation-induced emission (AIE) fluorophores, which have applications in bioimaging and optical sensing. nih.gov The development of macrocyclic compounds incorporating quinoline units has also opened up new possibilities in supramolecular chemistry and organometallic chemistry. elsevierpure.com

The photophysical properties of these compounds are also of interest. Machine learning models are being developed to accurately predict properties like emission wavelengths and quantum yields, which is crucial for designing new fluorescent materials. researchgate.netnih.gov Furthermore, the thermoelectric properties of materials containing quinoline derivatives are being investigated, with ML models used to predict their performance in converting waste heat into electricity. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-(Trifluoromethyl)quinolin-3-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate derivatives are synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (80–120°C) and inert atmospheres. Solvent choice (e.g., dimethylformamide) and bases like potassium carbonate are critical for achieving high yields (>70%) . Similar protocols for trifluoromethyl-substituted quinolines emphasize the importance of slow addition of reagents to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in DMSO-d6d_6) resolve proton environments near the trifluoromethyl group and hydroxyl moiety. 19F^{19}\text{F} NMR confirms CF3_3 substitution patterns .
  • X-ray crystallography : SHELX programs (SHELXL/SHELXS) are widely used for small-molecule refinement. For example, analogous quinoline derivatives are resolved with R-factors < 0.05 using high-resolution data .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound, and what assay systems are used?

  • Methodology : The compound exhibits anticancer potential in vitro, with IC50_{50} values ≤10 µM in breast cancer (MCF-7) and lung cancer (A549) cell lines. Assays include MTT viability tests and flow cytometry for apoptosis detection. The trifluoromethyl group enhances membrane permeability, as shown in comparative studies with non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Systematic validation steps include:

  • Replicating assays across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Purity verification via HPLC (>95%) and elemental analysis.
  • Comparative studies with structural analogs (e.g., 8-fluoro or 8-chloro derivatives) to isolate the CF3_3 group’s contribution .

Q. What strategies improve synthetic yield and scalability of this compound?

  • Methodology :

  • Catalyst optimization : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) improve regioselectivity.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >80% .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures reduces polar impurities .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodology : Computational models (e.g., molecular docking with CYP450 enzymes) predict metabolic stability. In vitro assays (e.g., microsomal stability tests) show a 2-fold increase in half-life compared to non-fluorinated analogs. LogP measurements (≈2.5) confirm enhanced lipophilicity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation. HPLC-MS identifies major degradation products (e.g., quinolin-3-one via oxidation). Buffered solutions (pH 7.4) at 4°C are optimal for long-term storage .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodology :

  • Docking simulations : The compound’s structure (SMILES: O=C1C2=C(C=CF)C=CC=C2N=C1O) is docked into kinase active sites (e.g., EGFR) using AutoDock Vina.
  • QSAR models : Electron-withdrawing effects of CF3_3 correlate with increased binding affinity (ΔG ≈ -9.5 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.